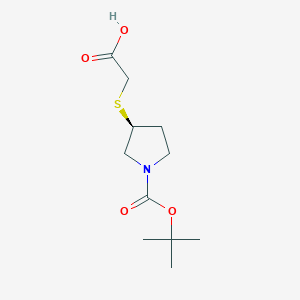

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “®-1-Boc-3-pyrrolidinecarboxylic acid” is a heterocyclic building block . It has a molecular weight of 215.25 and its empirical formula is C10H17NO4 .

Molecular Structure Analysis

The molecular structure of “®-1-Boc-3-pyrrolidinecarboxylic acid” is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC@HC(O)=O . Physical And Chemical Properties Analysis

“®-1-Boc-3-pyrrolidinecarboxylic acid” is a powder with a melting point of 138-143 °C . It has an optical activity of [α]/D -15.0, c = 0.5% in chloroform . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Investigation

The molecular properties of compounds related to (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid, including electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy, have been studied using Density Functional Theory (DFT) and quantum chemical calculations (Bouklah et al., 2012).

Catalytic Hydrogenation and Synthesis

The compound has been involved in the catalytic hydrogenation process to produce pyrrolidine-2-acetic acid derivatives. This process is important in synthesizing azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole, which highlights its role in creating complex molecular structures (Gilchrist et al., 1997).

Divergent Synthesis and Reaction Mechanism Studies

The compound has been used in divergent synthesis processes involving enamines, leading to the creation of various molecular structures. The study of these reactions provides insights into different reaction mechanisms, including [4+2] cycloaddition and domino addition/cyclization pathways (Rossi et al., 2007).

Synthesis of Aldehyde Building Blocks

It has been used in synthesizing aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These building blocks play a crucial role in combinatorial solid phase synthesis, which is significant for creating novel peptide isosteres (Groth & Meldal, 2001).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, where the compound is substituted at the 4-position, demonstrates its utility in creating bioactive molecules (Petz et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLGMVQUPDUFBZ-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)

![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)

![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)

![methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3014222.png)

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)